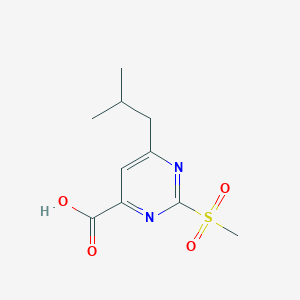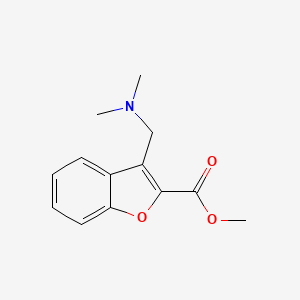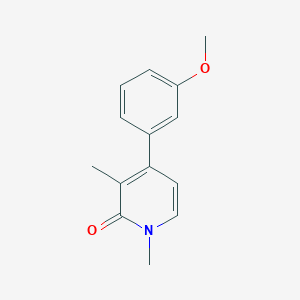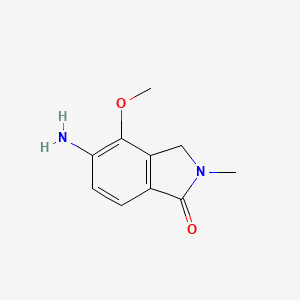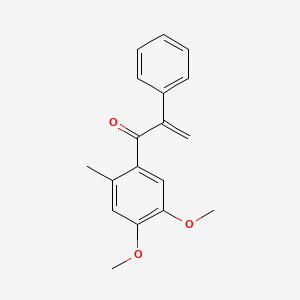![molecular formula C18H27N3O2 B8536663 tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B8536663.png)
tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate
Descripción general
Descripción
tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a pyridine ring and a diazaspirodecane structure makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
The synthesis of tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4Common synthetic routes may involve the use of N,N-dimethylformamide dimethyl acetal as a reagent . Industrial production methods would likely focus on optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms due to its unique structure.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring and diazaspirodecane structure allow it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate include:
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate
These compounds share similar spiro structures but differ in the functional groups attached, which can lead to different chemical and biological properties. The unique combination of the pyridine ring and diazaspirodecane structure in this compound makes it particularly interesting for research and application.
Propiedades
Fórmula molecular |
C18H27N3O2 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
tert-butyl 8-pyridin-3-yl-2,8-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C18H27N3O2/c1-17(2,3)23-16(22)21-12-8-18(14-21)6-10-20(11-7-18)15-5-4-9-19-13-15/h4-5,9,13H,6-8,10-12,14H2,1-3H3 |
Clave InChI |
QZVOWCKFWPIOND-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C3=CN=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Hydroxybenzo[d]oxazole-2-carboxylic acid](/img/structure/B8536589.png)
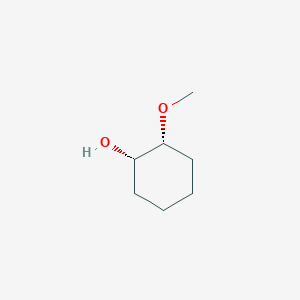

![7-(benzyloxy)-3-cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8536612.png)
![Phenol, 2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-5-isoxazolyl]-](/img/structure/B8536627.png)
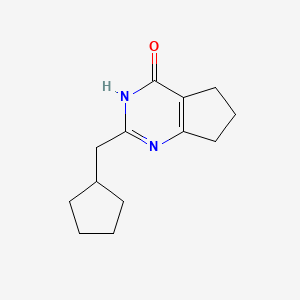
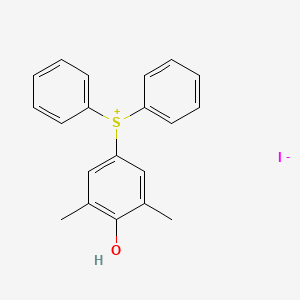

![Imidazole-1-carboxylic acid bicyclo[1.1.1]pent-1-ylamide](/img/structure/B8536648.png)
